5-Bromo-3-nitrothiophene-2-carboxylic acid
Overview
Description
5-Bromo-3-nitrothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H2BrNO4S and a molecular weight of 252.04 . It is used as an intermediate in various organic transformations .
Synthesis Analysis
The synthesis of this compound or related compounds typically involves bromination followed by nitration . For instance, 2-Bromo-5-nitrothiophene can be prepared from thiophene by these methods .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiophene ring with bromo, nitro, and carboxylic acid substituents . The InChI key for this compound is HJCDDONOCCNMLW-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are used in various chemical reactions. For example, they participate in the synthesis of oligothiophene precursors for generating (porphinato)zinc (II)-based chromophores .Physical and Chemical Properties Analysis
This compound appears as a powder and should be stored at temperatures between 2-8°C . Its exact physical properties such as melting point, boiling point, and density are not specified in the retrieved data .Scientific Research Applications
Carboxylic Acids as Biorenewable Chemicals
Carboxylic acids have been identified as attractive biorenewable chemicals due to their flexibility and utility as precursors for a variety of industrial chemicals. Engineered microbes such as Escherichia coli and Saccharomyces cerevisiae can fermentatively produce these acids. However, at concentrations below desired yields, carboxylic acids can inhibit microbial growth, which is a significant consideration for their production and application in biotechnology (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The production of organic acids through fermentative routes, serving as starting points for bio-based plastics, has revitalized interest in the recovery of carboxylic acids from diluted aqueous streams. Liquid-liquid extraction (LLX) is a primary technology for this purpose. Research has explored new solvents, including ionic liquids, and improvements to traditional solvent systems to enhance the efficiency of carboxylic acid recovery (Sprakel & Schuur, 2019).
Anticancer Potentials of Carboxylic Acid Derivatives
Carboxylic acid derivatives have received considerable attention in medicinal research due to their chemical aspects and potential as antitumor agents. The review of cinnamic acid derivatives underscores the medicinal tradition and recent attention towards their antitumor efficacy, suggesting a broader scope for the application of carboxylic acid derivatives in pharmaceutical research (De, Baltas, & Bedos-Belval, 2011).
Applications in Thermoelectric Materials
The research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a carboxylic acid-containing compound, highlights its significance in the field of organic thermoelectric materials. With a figure-of-merit (ZT) breakthrough, PEDOT:PSS demonstrates the potential for higher performance in thermoelectric applications due to its efficiency and environmental benefits (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Safety and Hazards
This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives interact with their targets to induce changes that lead to their biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
5-bromo-3-nitrothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO4S/c6-3-1-2(7(10)11)4(12-3)5(8)9/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCDDONOCCNMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652370 | |
Record name | 5-Bromo-3-nitrothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101079-64-5 | |
Record name | 5-Bromo-3-nitrothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-nitrothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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